2-Bromo-5-nitropyridin-4-amine
Overview
Description
2-Bromo-5-nitropyridin-4-amine is a compound that is part of a broader class of bromo-nitropyridines, which are of interest due to their potential applications in various chemical reactions and their biological activities. These compounds are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and materials with specific electronic properties.
Synthesis Analysis
The synthesis of bromo-nitropyridines can be achieved through various methods. One approach involves the Buchwald-Hartwig palladium-catalyzed amination, which has been examined under various conditions to couple protected 2'-deoxyguanosine with bromonitropyrenes, yielding high yields of the desired adducts upon reductive deprotection . Another method includes a "minimalist" radiofluorination followed by palladium-catalyzed amination, which has been used to synthesize 2-amino-5-[18F]fluoropyridines from anisyl(2-bromopyridinyl)iodonium triflate . Additionally, direct bromination and radical decarboxylative bromination have been reported as selective synthesis methods for bromo-bipyridines .
Molecular Structure Analysis
The molecular structure and electronic characteristics of bromo-nitropyridines have been studied using Density Functional Theory (DFT) calculations. For instance, 2-Amino-3-bromo-5-nitropyridine has been investigated, and its vibrational frequencies were obtained by DFT/B3LYP calculations, which were in good agreement with experimental FT-IR and FT-Raman spectral data. The molecular equilibrium geometry was fully optimized, and various quantum chemical parameters such as HOMO-LUMO energies, electronegativity, and global hardness were calculated to describe the biological activity and stability of the molecule .
Chemical Reactions Analysis
Bromo-nitropyridines can undergo various chemical reactions, including aromatic nucleophilic substitution with rearrangement. For example, 3-Bromo-2-nitrobenzo[b]thiophene reacted with amines to give not only the expected N-substituted products but also their isomeric structures, which were determined by spectroscopic techniques . Amination reactions of bromo-nitropyrazoles have also been explored, with different conditions required for the conversion of bromo to amino groups depending on the position of the bromo and nitro substituents .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-nitropyridines are influenced by their molecular structure. The title compound 2-Amino-3-bromo-5-nitropyridine has been shown to have a low softness value and a high electrophilicity index, indicating biological activity. The stability and charge delocalization were studied using Natural Bond Orbital (NBO) analysis. The compound also exhibited Non-Linear Optical (NLO) behavior, with high values of first-order hyperpolarizability and dipole moment, suggesting potential as an NLO material. Thermodynamic properties were also studied, revealing correlations between heat capacity, entropy, and enthalpy changes with temperature .
Scientific Research Applications
Large Scale Synthesis
- Handling Hydrogen Peroxide Oxidations on a Large Scale : This study focused on the large-scale synthesis of 5-Bromo-2-nitropyridine from the corresponding amine via hydrogen peroxide oxidation. It outlines the development of reproducible and safe protocols for large-scale chemical transformations, emphasizing the importance of safety and efficiency in industrial chemistry (Agosti et al., 2017).
Nucleophilic Substitution Reactions
- Nucleophilic Substitution Reaction with 3-Bromo-4-nitropyridine : This research explored the reaction of 3-bromo-4-nitropyridine with amine, noting an unexpected product due to nitro-group migration. The study contributes to understanding the mechanisms of chemical reactions involving nitropyridines and amines, which is valuable in organic synthesis (Yao et al., 2005).
Reactions with Aromatic Amines
- Pyrazolo-pyridines from Bromomethyl-nitropyridine : This research describes the preparation of various pyrazolo-pyridines from bromomethyl-nitropyridine compounds. It contributes to the field of heterocyclic chemistry, which is foundational in the development of pharmaceuticals and other organic compounds (Hurst & Wibberley, 1968).
Vibrational Spectra Studies
- Crystal Structure and Vibrational Spectra of 2‐bromo‐4‐nitropyridine N‐oxide : This study conducted a detailed analysis of the crystal structure and vibrational spectra of 2-Bromo-4-nitropyridine N-oxide. Such studies are crucial for understanding the physical and chemical properties of materials, which is essential in materials science and pharmaceutical development (Hanuza et al., 2002).
Catalysis in Chemical Reactions
- Selective Amination Catalyzed by Palladium-Xantphos Complex : This research looked at the amination of polyhalopyridines, showing that specific catalysts can drive the reaction towards desired products. This is significant in the field of catalysis and synthetic chemistry, where controlling reaction outcomes is essential (Ji et al., 2003).
Safety And Hazards
Future Directions
2-Bromo-5-nitropyridin-4-amine has been used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters . It has also been used in the synthesis of 2-pyridyl analogs . These applications suggest potential future directions in the field of organic synthesis .
properties
IUPAC Name |
2-bromo-5-nitropyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O2/c6-5-1-3(7)4(2-8-5)9(10)11/h1-2H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAXIFACFUIWMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40516054 | |
Record name | 2-Bromo-5-nitropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40516054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-nitropyridin-4-amine | |
CAS RN |
84487-15-0 | |
Record name | 2-Bromo-5-nitropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40516054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-5-nitropyridin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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